2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2,4-dimethoxyphenyl)acetamide
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Description
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2,4-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C17H16N2O4S and its molecular weight is 344.39. The purity is usually 95%.
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Scientific Research Applications
Corrosion Inhibition
Compounds related to "2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2,4-dimethoxyphenyl)acetamide" have been synthesized and evaluated for their efficacy as corrosion inhibitors. For example, 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives demonstrated promising inhibition efficiencies in acidic and oil medium environments, showcasing their potential in protecting metals against corrosion (Yıldırım & Çetin, 2008).
Antimicrobial Activity
Novel compounds synthesized from N-(4-Acetyl-phenyl)-2-(benzooxazol-2-ylsulfanyl)-acetamide have shown significant antibacterial and antifungal activities. These findings highlight the potential of benzoxazole derivatives in developing new antimicrobial agents (Maru, Patel, & Yadav, 2015).
Antitumor Activity
Research into N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, which share structural similarities with "this compound", has revealed considerable antitumor activity against various cancer cell lines. This underscores the potential of such compounds in cancer therapy (Yurttaş, Tay, & Demirayak, 2015).
Synthetic Chemistry
The synthesis and application of benzoxazole and related derivatives in organic chemistry have been extensively studied, demonstrating their versatility in creating complex molecules. These compounds play crucial roles in synthesizing heterocyclic compounds, which are valuable in various pharmaceutical and material science applications (Savchenko et al., 2020).
Properties
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2,4-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c1-21-11-7-8-13(15(9-11)22-2)18-16(20)10-24-17-19-12-5-3-4-6-14(12)23-17/h3-9H,10H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFSLSEKCWNPEED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3O2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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